4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-3-1-2-4-11(9)16-13(18)8-5-6-10(15)12(7-8)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTVFNGKXLUFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis Methodologies
Spectroscopic Characterization Techniques in Structural Confirmation
Spectroscopic methods are fundamental in confirming the chemical structure of 4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide by probing the magnetic and electronic environments of its atoms and bonds.
In the ¹H NMR spectrum, the amide proton (N-H) is expected to appear as a singlet in the downfield region, typically between δ 10.19 and 10.81 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons will exhibit complex splitting patterns in the range of δ 6.58 to 8.58 ppm. The protons on the 3-nitrophenyl ring, being part of a more electron-deficient system, are likely to resonate at the lower end of this range compared to the protons on the 2-chlorophenyl ring.
In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is anticipated to have a chemical shift in the range of δ 165-170 ppm. The aromatic carbons will show signals between δ 120 and 150 ppm. The carbons attached to the chlorine and nitro groups will be significantly influenced by the electronic effects of these substituents. For instance, in related nitrobenzamide structures, carbons of the aromatic ring can be observed across a broad range from approximately δ 124.00 to 149.43 ppm. mdpi.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
| Amide (N-H) | 10.19 - 10.81 |
| Aromatic (Ar-H) | 6.58 - 8.58 |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic (Ar-C) | 120 - 150 |
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular formula, C₁₃H₈Cl₂N₂O₃.
The fragmentation of benzamide (B126) derivatives is well-documented and typically involves cleavage of the amide bond. Two primary fragmentation pathways are expected for this compound:
Cleavage of the C-N amide bond: This would result in the formation of a 4-chloro-3-nitrobenzoyl cation and a 2-chloroaniline (B154045) radical cation.
Cleavage of the carbonyl-phenyl bond: This would lead to the formation of a 4-chloro-3-nitrophenyl radical and a 2-chlorophenylisocyanate cation.
Further fragmentation of the initial ions would also be anticipated, such as the loss of the nitro group (NO₂) or chlorine atoms. High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the parent ion and its fragments. For a similar compound, N-(3-chlorophenethyl)-4-nitrobenzamide, the calculated m/z for the [M+H]⁺ ion was 305.0688, with the found value being 305.0683, demonstrating the accuracy of this technique. mdpi.com
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| Fragment | Predicted m/z |
| [C₇H₃ClNO₃]⁺ (4-chloro-3-nitrobenzoyl cation) | 199 |
| [C₆H₆ClN]⁺ (2-chloroaniline radical cation) | 127 |
| [C₆H₃ClN]⁺ (2-chlorophenylisocyanate cation) | 152 |
Infrared (IR) spectroscopy is used to identify the characteristic functional groups within a molecule based on their vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. The N-H stretching vibration of the amide group should appear in the region of 3294–3524 cm⁻¹. The carbonyl (C=O) stretching of the amide is anticipated between 1614 and 1692 cm⁻¹. nih.gov The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to be observed around 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated aromatic rings and the nitro group in this compound would lead to characteristic absorption bands in the UV-Vis spectrum. For a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, UV λmax values were observed at 239 nm and 290 nm in methanol. mdpi.com Similar absorption maxima would be expected for the title compound, corresponding to π-π* and n-π* electronic transitions within the chromophoric system.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3294 - 3524 |
| C=O Stretch (Amide) | 1614 - 1692 |
| NO₂ Asymmetric Stretch | 1506 - 1587 |
| NO₂ Symmetric Stretch | 1302 - 1378 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.
To perform X-ray diffraction analysis, a high-quality single crystal of this compound is required. Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically.
Once a suitable crystal is obtained, its crystal system, space group, and unit cell dimensions are determined from the diffraction data. While specific crystallographic data for this compound is not available, a closely related compound, N-(4-chlorophenyl)-4-nitrobenzamide, has been studied and its crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC). nih.gov This analog provides a valuable model for understanding the likely crystal packing and intermolecular interactions.
The crystal structure reveals the preferred conformation of the molecule in the solid state. A key conformational feature of benzanilides is the dihedral angle between the two aromatic rings. In the crystal structure of a related compound, the two aromatic rings were found to be inclined at an angle of 3.74°. researchgate.net The planarity of the amide linkage and the orientation of the nitro group relative to the phenyl ring are also important conformational parameters. In some related structures, the nitro group is skewed out of the plane of the attached benzene (B151609) ring. researchgate.net
Interactive Data Table: Expected Conformational Parameters
| Parameter | Expected Value |
| Dihedral Angle between Aromatic Rings | ~3-5° |
| Amide Bond Conformation | Trans |
Investigation of Intermolecular Interactions
The molecular architecture of this compound is conducive to a variety of non-covalent interactions that dictate its solid-state packing and macroscopic properties. The primary forces at play are expected to be hydrogen bonding, halogen bonding, and π-π stacking.
Hydrogen Bonding: The amide functional group (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). It is anticipated that the most significant intermolecular interaction would be a hydrogen bond between the amide proton of one molecule and a potent acceptor site on an adjacent molecule. Given the presence of the highly electronegative nitro group (-NO₂), the oxygen atoms of the nitro group would serve as strong hydrogen bond acceptors. This would likely lead to the formation of N-H···O(nitro) hydrogen bonds, a common and stabilizing motif in related crystal structures. These interactions typically organize molecules into chains or more complex networks.
Halogen Bonding: The compound features two chlorine atoms, one on each phenyl ring. Chlorine atoms, particularly when attached to an electron-deficient aromatic ring, can act as halogen bond donors. The electron-rich regions of adjacent molecules, such as the oxygen atoms of the nitro or carbonyl groups, or the π-systems of the aromatic rings, could serve as halogen bond acceptors. These C-Cl···O or C-Cl···π interactions, while generally weaker than classical hydrogen bonds, can play a crucial role in directing the crystal packing arrangement.
Conformational Preferences and Rotational Isomerism
Amide Bridge Conformation: The bond connecting the carbonyl carbon to the 4-chloro-3-nitrophenyl ring and the bond connecting the amide nitrogen to the 2-chlorophenyl ring are subject to rotation. This rotation gives rise to rotational isomerism, or conformers. The steric hindrance caused by the ortho-chloro substituent on the N-phenyl ring is expected to force this ring to be significantly twisted out of the plane of the amide group to minimize repulsive interactions.
The table below summarizes the key structural features and interactions discussed.
| Interaction/Feature | Donor/Group 1 | Acceptor/Group 2 | Expected Role in Structure |
| Hydrogen Bonding | Amide N-H | Nitro O | Primary driver of molecular aggregation into chains. |
| Halogen Bonding | C-Cl | Carbonyl O / Nitro O / Phenyl π-system | Directional control of crystal packing. |
| π-π Stacking | Phenyl Ring 1 | Phenyl Ring 2 | Lattice stabilization through stacking motifs. |
| Rotational Isomerism | 4-chloro-3-nitrophenyl Ring | 2-chlorophenyl Ring | Defines the non-planar molecular conformation. |
Computational Chemistry and Molecular Modeling Studies on 4 Chloro N 2 Chlorophenyl 3 Nitrobenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, yielding information about its electronic distribution, energy, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For molecules similar to 4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic properties. ijcce.ac.irnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like X-ray crystallography. bohrium.comfigshare.comresearchgate.net The resulting electronic structure provides a foundation for predicting the molecule's chemical reactivity and stability. bohrium.comfigshare.comresearchgate.net
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ijcce.ac.ir
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. nih.gov These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions. bohrium.comfigshare.com
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |
This table outlines the common global reactivity descriptors and their significance in predicting the chemical behavior of a molecule. The formulas provided are based on Koopmans' theorem.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. The MEP surface is a color-coded map of the electrostatic potential, which helps visualize the charge distribution and predict how a molecule will interact with other chemical species. bohrium.comfigshare.com
On a typical MEP map:
Red regions indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen.
Blue regions denote areas of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack.
Green regions represent areas of neutral or near-zero potential.
For a molecule like this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, and the nitrogen atom of the amide, identifying them as hydrogen bond acceptor sites. Positive potential (blue) would be expected around the amide hydrogen, highlighting its role as a hydrogen bond donor.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to understand and predict ligand-target interactions.
Molecular docking simulations are performed to explore how this compound might interact with the binding site of a biological target, such as an enzyme or a receptor. biotech-asia.org Studies on structurally related benzamide (B126) derivatives have shown that these molecules can fit into the active sites of proteins, forming various non-covalent interactions that are crucial for biological activity. researchgate.net These interactions may include:
Hydrogen Bonding: Interactions between hydrogen bond donors (like the N-H group of the amide) and acceptors (like the C=O group) on the ligand and specific amino acid residues (e.g., Asp, Glu, Ser) in the protein's active site.
Hydrophobic Interactions: Interactions involving the nonpolar aromatic rings of the ligand with hydrophobic amino acid residues such as Val, Leu, Ile, and Phe.
Pi-Interactions: These include pi-pi stacking, pi-pi T-shaped, and pi-anion interactions between the aromatic rings of the ligand and residues like Phe, Tyr, Trp, or charged residues like Glu. nih.gov
The specific pattern of these interactions determines the binding mode and selectivity of the compound for its target protein.
Table 2: Predicted Ligand-Protein Interactions for Benzamide Derivatives
| Interaction Type | Ligand Functional Group | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond | Amide N-H, Carbonyl C=O, Nitro O | Asp, Glu, Ser, Thr, His |
| Hydrophobic | Phenyl, Chlorophenyl rings | Ala, Val, Leu, Ile, Pro, Phe |
| Pi-Pi Stacking | Phenyl, Chlorophenyl rings | Phe, Tyr, Trp, His |
| Pi-Pi T-shaped | Phenyl, Chlorophenyl rings | Phe, Tyr, Trp, His |
| Pi-Anion | Phenyl, Chlorophenyl rings | Asp, Glu |
This table illustrates the types of molecular interactions that are typically predicted in docking studies of benzamide-class compounds with protein targets.
A key outcome of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). bohrium.comfigshare.com A lower (more negative) binding energy generally indicates a more stable ligand-protein complex and stronger binding affinity. bohrium.comfigshare.com This scoring allows for the ranking of different compounds based on their predicted potency.
By analyzing the docking results, researchers can deduce the principles of molecular recognition that govern the interaction. This involves understanding which functional groups on the ligand are essential for binding and which amino acid residues in the target are critical for forming the interaction. For instance, the presence and position of the chloro and nitro substituents on the benzamide core can significantly influence binding affinity and selectivity by altering the electronic properties and steric fit of the molecule within the binding pocket. This structure-activity relationship (SAR) information is invaluable for designing more potent and selective inhibitors or modulators of the target protein. researchgate.net
Table 3: Illustrative Binding Affinity Data from Molecular Docking
| Compound Class | Target Example | Predicted Binding Affinity (kcal/mol) | Implication |
|---|---|---|---|
| Nitrobenzamide Derivative | α-Glucosidase | -8.5 to -10.0 | Strong predicted binding, potential for potent inhibition |
| Chlorobenzamide Derivative | Anticancer Receptor (e.g., Kinase) | -7.0 to -9.0 | Favorable binding, suggests potential as an anticancer agent |
This table provides example ranges of binding affinities observed in docking studies of similar compound classes against various biological targets. Lower energy values suggest stronger interactions.
Validation Methodologies for Docking Protocols
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The reliability of docking results is paramount, and thus, rigorous validation of the docking protocol is a critical step.
Standard validation methodologies include:
Re-docking of a Co-crystallized Ligand: The most common method involves taking a known protein-ligand complex structure (determined by X-ray crystallography) and removing the ligand. The docking protocol is then tasked with predicting the ligand's binding pose. A successful protocol will reproduce the experimentally observed pose with high fidelity, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.
Cross-Docking: This involves docking a ligand from one crystal structure into the binding site of the same protein from a different crystal structure (an apo form or one complexed with a different ligand). This tests the protocol's ability to handle protein flexibility.
Enrichment Studies: A library of known active compounds and a much larger set of inactive "decoy" molecules are docked against the target protein. A reliable docking protocol should be able to distinguish the active compounds from the decoys, ranking them higher in its scoring functions.
Correlation with Experimental Binding Affinities: The scores generated by the docking algorithm for a series of compounds should ideally correlate with their experimentally determined binding affinities (e.g., Ki or IC50 values).
Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be performed on the predicted protein-ligand complex. The stability of the complex and the persistence of key interactions over the simulation time can serve as a powerful validation of the initial docking pose. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecules over time, offering deeper insights into the conformational changes and interaction stability of a ligand and its target protein.
Once a plausible binding pose is determined through docking, MD simulations of the ligand-protein complex are crucial for assessing its stability. tandfonline.com These simulations, often run for hundreds of nanoseconds, monitor the dynamic behavior of the compound within the binding site. Key analyses focus on the persistence of critical interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that were predicted by docking. nih.govresearchgate.net For instance, the simulation would track the distance between the amide group's N-H (a potential hydrogen bond donor) and nearby acceptor residues in the protein. The persistence of such bonds throughout the simulation is a strong indicator of a stable and meaningful interaction.
The trajectory from an MD simulation is a file containing snapshots of all atomic positions at regular time intervals. A primary method for analyzing this trajectory is the calculation of the Root Mean Square Deviation (RMSD).
The RMSD of the ligand is calculated with respect to its initial docked position. A plot of RMSD versus simulation time indicates the stability of the ligand's binding pose. A low and stable RMSD value (typically fluctuating around 1-3 Å) suggests that the ligand remains securely bound in its initial predicted pose and does not diffuse away from the binding pocket. nih.govresearchgate.net Conversely, a large and continuously increasing RMSD would indicate an unstable interaction, suggesting the initial docking pose may be incorrect. This analysis provides confidence in the predicted binding mode.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADMET prediction models provide early-stage assessment of a compound's drug-likeness.
A variety of computational models are used to predict the ADMET profile of a compound like this compound. These models are often based on quantitative structure-activity relationships (QSAR) derived from large datasets of experimentally characterized molecules.
Key predicted parameters for analogous nitrobenzamide derivatives often show favorable drug-like properties. nih.govresearchgate.net For example, studies on similar compounds have shown good profiles for solubility and absorption. nih.govresearchgate.net These compounds were also found to comply with established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule, and were predicted to have negligible toxicity. nih.govresearchgate.net
Below is an interactive table showing a typical in silico ADMET profile predicted for a compound structurally related to this compound.
Table 1: Predicted In Silico ADMET Properties for an Analogous Nitrobenzamide Compound
| Pharmacokinetic Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability | High | Suggests the compound can readily cross the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low / Non-penetrant | Suggests minimal central nervous system side effects. |
| P-glycoprotein Substrate | No | Indicates the compound is less likely to be actively removed from cells. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | Lower risk of drug-drug interactions with drugs metabolized by this major enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter | Non-inhibitor | Reduced likelihood of impacting renal clearance of other drugs. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Predicts a low potential to cause DNA mutations. |
| hERG I Inhibitor | No | Low risk of causing drug-induced cardiac arrhythmia. |
Prediction of Potential Metabolic Pathways (excluding observed human metabolism)
The prediction of metabolic pathways involves identifying which enzymes in the body are likely to modify the compound and what the resulting chemical structures, or metabolites, will be. This is often done using software that simulates the interaction of the compound with key metabolic enzymes, primarily the Cytochrome P450 (CYP) family.
A typical predictive analysis would identify potential sites on the this compound molecule that are susceptible to common metabolic reactions, such as:
Hydroxylation: The addition of a hydroxyl (-OH) group, likely on one of the aromatic rings.
Nitroreduction: The conversion of the nitro (-NO2) group to an amino (-NH2) group, which is a common metabolic route for nitroaromatic compounds.
Amide hydrolysis: The cleavage of the amide bond connecting the two parts of the molecule.
Conjugation reactions: The addition of larger, water-soluble molecules (like glucuronic acid or sulfate) to make the compound easier to excrete.
Without specific studies, it is not possible to provide a data table of predicted metabolites or detail the likelihood of these pathways for this exact compound.
In Silico Toxicity Assessment (excluding observed human adverse effects)
In silico toxicity assessment uses computational models to predict the potential for a chemical to cause harm. These models are built from existing data on the toxicity of other chemicals and use a compound's structure to predict its potential for various types of toxicity, including:
Mutagenicity: The potential to cause mutations in DNA.
Carcinogenicity: The potential to cause cancer.
Hepatotoxicity: The potential to cause liver damage.
Cardiotoxicity: The potential to cause heart damage.
Endocrine disruption: The potential to interfere with the body's hormonal systems.
These predictions are often based on identifying "toxicophores," which are specific chemical substructures known to be associated with toxicity. For this compound, the presence of chlorinated aromatic rings and a nitro group would be key areas of focus in such an assessment. However, without published research, a quantitative or qualitative toxicity profile cannot be accurately generated.
Comprehensive Search Reveals No Specific Pharmacological Data for this compound
A thorough investigation into the pharmacological and biological research of the chemical compound this compound has found no publicly available scientific literature detailing its specific effects on enzyme inhibition or cellular pathways.
Despite extensive searches for data pertaining to the target-specific enzyme inhibition, determination of inhibition constants (such as IC50 or Ki), kinetic analysis, or its interaction with cellular receptors and influence on gene and protein regulation, no studies focused on this specific molecule could be identified.
Scientific databases and chemical suppliers like Sigma-Aldrich list the compound, confirming its existence and availability for research purposes. However, this availability has not yet translated into published research that fits the detailed scope of this inquiry.
The scientific literature does contain studies on structurally related benzamide derivatives. For instance, research has been conducted on various substituted nitrobenzamide and chlorobenzamide compounds, exploring their potential as antidiabetic agents through the inhibition of enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net Other research has focused on the synthesis and characterization of similar molecules, noting the general importance of the benzamide core structure in medicinal chemistry for developing agents with a wide range of biological activities. mdpi.com
However, it is a fundamental principle of pharmacology and medicinal chemistry that even minor alterations to a chemical structure can dramatically change its biological activity. Therefore, extrapolating the findings from related but distinct molecules to this compound would be scientifically invalid and speculative.
Consequently, due to the absence of specific research data for this compound, it is not possible to provide an evidence-based article on its pharmacological and biological research investigations as outlined. The compound remains a candidate for future research to elucidate its potential biological effects.
Pharmacological and Biological Research Investigations of 4 Chloro N 2 Chlorophenyl 3 Nitrobenzamide
Mechanistic Elucidation of Biological Actions in Cellular Contexts
Biochemical Characterization of Compound-Biomolecule Interactions
The biological activity of 4-chloro-3-nitrobenzamide (B92726) derivatives is intrinsically linked to their ability to interact with and modify essential biomolecules. Research into the mechanism of action for this class of compounds points towards covalent modification of protein targets through nucleophilic aromatic substitution (SNAr). acs.orgsci-hub.se In this proposed mechanism, the chlorine atom at the 4-position of the benzamide (B126) ring, which is activated by the electron-withdrawing effects of the adjacent nitro and benzamide carbonyl groups, acts as a leaving group. acs.orgsci-hub.se A nucleophilic amino acid residue, such as a cysteine or lysine (B10760008) within the target protein's binding site, can attack the carbon atom to which the chlorine is attached, displacing the chloride ion and forming a stable, covalent bond between the compound and the protein. sci-hub.se
Experimental studies using analogs of 4-chloro-3-nitrobenzamide have substantiated this hypothesis. The anti-proliferative activity of these compounds was found to be highly dependent on the 4-chloro-3-nitro substitution pattern, with other substitution patterns resulting in significantly less active compounds. acs.org This supports the SNAr mechanism, as the specific positioning of the chloro and nitro groups is critical for activating the aromatic ring toward nucleophilic attack. acs.orgsci-hub.se
To identify the cellular target, a benzamide analog was designed as a chemical probe. sci-hub.se In cell-based assays, this probe was observed to covalently modify a single dominant 50 kDa protein (p50). sci-hub.se Further investigation and proteomic analysis identified this protein as β-tubulin, a critical component of the cellular cytoskeleton. acs.orgsci-hub.se The covalent binding to β-tubulin is believed to disrupt microtubule dynamics, leading to the observed anti-proliferative effects. acs.org
| Compound Analog | Substitution Pattern | IC50 against 319N1 SCLC cell line (nM) |
| Analog 10 | 4-chloro-3-nitro | 182 |
| Analog 16 | 3-chloro-4-nitro | 10,000 |
| Analog 17 | 2-chloro-3-nitro | >50,000 |
| Analog 18 | 2-chloro-4-nitro | >50,000 |
| Analog 19 | 2-chloro-5-nitro | 1,480 |
This table presents the half-maximal inhibitory concentrations (IC50) for various benzamide analogs against a murine small cell lung cancer (SCLC) cell line, highlighting the critical role of the 4-chloro-3-nitro substitution pattern for potent activity. acs.org
Molecular Biological Approaches to Understand Cellular Responses (e.g., cell cycle analysis)
While specific cell cycle analysis data for 4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide is not prominently detailed in the available literature, studies on structurally related compounds provide significant insights into the cellular responses elicited by this chemical family. The disruption of cellular processes by bioactive compounds frequently manifests as an arrest at specific checkpoints in the cell cycle.
For instance, research on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a benzamide derivative with antitumor properties, demonstrated a distinct effect on the cell cycle in HepG2 human liver cancer cells. nih.gov Upon treatment with FNA, a significant, dose-dependent increase in the percentage of cells in the G2/M phase was observed. nih.gov This arrest at the G2/M checkpoint prevents cells from entering mitosis, ultimately inhibiting cell division and proliferation. nih.gov
Conversely, another study investigating copper(II) complexes derived from 4-chloro-3-nitrobenzoic acid, a precursor to the title compound, also found cell cycle disruption in HepG2 cells but at a different phase. mdpi.com These complexes were shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com This indicates that these particular derivatives halt cell cycle progression before the initiation of DNA synthesis (S phase), thereby exerting an anti-proliferative effect. mdpi.com These findings collectively suggest that the benzamide scaffold is capable of inducing cell cycle arrest, although the specific phase of arrest (G0/G1 vs. G2/M) can be influenced by the other substituents on the molecule.
| Compound | Cell Line | Observed Effect |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 | Arrest at G2/M phase |
| Copper(II) complexes of 4-chloro-3-nitrobenzoic acid | HepG2 | Arrest and accumulation in G0/G1 phase |
This table summarizes the effects of compounds structurally related to this compound on the cell cycle in the HepG2 cancer cell line. nih.govmdpi.com
Diverse Areas of Biological Research Interest
Studies related to Anti-inflammatory Mechanisms in Cellular Models
The investigation of this compound as an anti-inflammatory agent is an emerging area of interest, suggested by research on related molecular structures. Inflammation is a complex biological process often mediated by enzymes such as cyclooxygenases (COX), particularly the inducible isoform COX-2. While direct inhibition of COX enzymes by the title compound has not been extensively documented, studies on other nitrogen-containing heterocyclic compounds indicate that this chemical class has the potential to interfere with inflammatory pathways. For example, certain chiral pyrimidine (B1678525) derivatives have demonstrated strong suppression of COX-2 activity. ekb.eg Similarly, a synthesized ciprofloxacin (B1669076) chalcone (B49325) hybrid was found to significantly lower the expression of both COX-2 mRNA and protein levels in cancer cell lines, indicating an ability to modulate inflammatory mediators at the genetic level. nih.gov These findings suggest that the benzamide scaffold could potentially exert anti-inflammatory effects by inhibiting key enzymes like COX-2, though specific studies on this compound are required to confirm this hypothesis.
Research on Antimicrobial Activity Pathways in Microbial Cultures
The 4-chloro-3-nitro-phenyl core structure has been identified as a promising scaffold for the development of novel antimicrobial agents. A study focusing on a series of 4-chloro-3-nitrophenylthiourea derivatives, which are structurally very similar to benzamides, revealed potent antibacterial activity. nih.gov Several of these compounds exhibited high efficacy against both standard and clinical hospital strains of bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 µg/mL, comparable to the antibiotic ciprofloxacin. nih.gov
The primary mechanism of action for these derivatives was identified as the inhibition of bacterial type II topoisomerases. nih.gov These enzymes, including DNA gyrase and topoisomerase IV, are essential for bacterial DNA replication, transcription, and repair. By inhibiting their function, the compounds effectively halt bacterial proliferation. Specifically, derivatives with 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents were particularly effective against Gram-positive pathogens. nih.gov Furthermore, these compounds demonstrated the ability to inhibit the formation of biofilms by both methicillin-resistant and standard strains of Staphylococcus epidermidis, indicating a potential utility in combating persistent and difficult-to-treat infections. nih.gov
| Compound | Target Organism | Activity | Proposed Mechanism |
| 4-chloro-3-nitrophenylthiourea derivatives | Staphylococcus aureus, Staphylococcus epidermidis | High antibacterial and antibiofilm potency (MIC 0.5-2 µg/mL) | Inhibition of bacterial type II topoisomerases |
| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives | Gram-positive and Gram-negative bacteria | Moderate to high antibacterial action | Not specified |
This table provides an overview of the antimicrobial activities and proposed mechanisms for compounds containing the 4-chloro-3-nitro-phenyl or 4-nitrobenzamide (B147303) core structure. nih.govresearchgate.net
Investigation of Anti-proliferative Mechanisms in Cancer Cell Lines
The 4-chloro-3-nitrobenzamide scaffold has been investigated as a "warhead" for anti-cancer agents due to its ability to covalently modify proteins. acs.orgsci-hub.se Analogs of this structure have demonstrated significant anti-proliferative activity against various cancer cell lines, with a particularly well-defined mechanism in murine small cell lung cancer (SCLC) cells. acs.org The cytotoxic effect is primarily attributed to the covalent modification of β-tubulin, as described in section 5.3.1. acs.orgsci-hub.se This interaction disrupts the normal function of the microtubule cytoskeleton, which is vital for cell division, leading to cell cycle arrest and ultimately cell death. acs.org
| Compound Family | Cancer Cell Line(s) | IC50 / Effect | Proposed Anti-proliferative Mechanism |
| 4-chloro-3-nitrobenzamide analogs | Murine SCLC (319N1) | 51 nM - 4.36 µM | Covalent modification of β-tubulin, disruption of microtubule dynamics |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2, U937, H460, K562 | 0.55 - 9.09 µM | Promotion of apoptosis, G2/M cell cycle arrest |
| Copper(II) complexes of 4-chloro-3-nitrobenzoic acid | HepG2 | Antiproliferative | Induction of apoptosis via regulation of Bcl-2 family proteins, G0/G1 cell cycle arrest |
This table summarizes the anti-proliferative effects and mechanisms of 4-chloro-3-nitrobenzamide and related compounds in various cancer cell lines. acs.orgnih.govmdpi.com
Studies on Other Enzyme System Modulations (e.g., α-glucosidase, α-amylase)
There is currently no publicly available scientific literature or research data detailing studies on the modulation of α-glucosidase or α-amylase enzyme systems by this compound. While related benzamide derivatives have been investigated for their potential as antidiabetic agents through the inhibition of these enzymes, specific research on this compound in this context has not been reported.
Data Table: α-Glucosidase and α-Amylase Inhibition by this compound
| Enzyme | IC₅₀ (µM) | % Inhibition | Standard Reference |
|---|---|---|---|
| α-Glucosidase | No data available | No data available | No data available |
Research on Antiparasitic and Antihypertensive Mechanisms
Following a comprehensive search of scientific databases and literature, no specific studies or reports were found investigating the antiparasitic or antihypertensive mechanisms of this compound. Research into the potential of this particular compound against parasitic organisms or its effects on blood pressure regulation has not been published.
Data Table: Antiparasitic and Antihypertensive Activity of this compound
| Activity | Target Organism/System | Efficacy Metric (e.g., EC₅₀, % reduction) | Remarks |
|---|---|---|---|
| Antiparasitic | No data available | No data available | No studies reported |
Structure Activity Relationship Sar and Ligand Design Principles for 4 Chloro N 2 Chlorophenyl 3 Nitrobenzamide Derivatives
Systematic Modification Strategies for the Benzamide (B126) Scaffold
The benzamide core is a versatile scaffold in medicinal chemistry, amenable to systematic modifications to explore and optimize biological activity. For derivatives of 4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide, a key strategy involves the targeted alteration of its three main components: the 4-chloro-3-nitrobenzoyl unit, the amide linker, and the N-(2-chlorophenyl) moiety.
Researchers can systematically introduce a variety of substituents at different positions on both phenyl rings to probe the impact on the compound's properties. This includes varying the electronic nature (electron-donating or electron-withdrawing), lipophilicity, and steric bulk of these substituents. Furthermore, the amide linker itself can be modified, for instance, by replacing it with bioisosteres to alter the molecule's conformational flexibility and hydrogen bonding capacity. A common approach involves the synthesis of a library of analogs where each modification is introduced in a stepwise manner, allowing for a clear correlation between structural changes and their effect on biological endpoints. nih.gov
One reported synthetic strategy for a related series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives starts with 2-chloro-4-nitrobenzoic acid. This is first converted to 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, which then reacts with a substituted aniline (B41778) to introduce the sulfamoyl linkage. The resulting acid is then activated, typically to an acid chloride, and finally reacted with a variety of amines to yield the target benzamide derivatives. nih.gov This systematic approach allows for the generation of a diverse set of compounds for SAR studies.
Impact of Specific Substituents on Biological Activity Profiles
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings.
Role of Halogen Substitutions (e.g., Chloro)
In a series of related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of chloro substituents on both the benzoyl and the N-phenyl rings was a common feature of the synthesized compounds. nih.gov The specific positioning of these chloro groups is crucial. For instance, in N-(substituted phenyl)-2-chloroacetamides, halogenated p-substituted phenyl rings were found to be among the most active compounds due to high lipophilicity, which allows for rapid passage through cell membranes. researchgate.net
The dihedral angles between the phenyl rings, influenced by the presence of substituents, can also affect the molecule's conformation and its ability to bind to a target. For example, in the crystal structure of 4-chloro-N-(2-chlorophenyl)benzamide, the dihedral angle between the two benzene (B151609) rings is 6.25 (8)°. nih.gov Altering the position or nature of the halogen substituent could modify this angle and, consequently, the biological activity.
Influence of Nitro Group and Other Electron-Withdrawing/Donating Groups
The nitro group at the 3-position of the benzoyl ring is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. This can impact its ability to form hydrogen bonds and participate in other non-covalent interactions with biological targets. The nitro group can also be a key pharmacophoric feature, directly interacting with the active site of a protein. nih.gov
In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of an electron-withdrawing nitro group on the benzoyl ring was a constant feature. The study found that the combination of an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on the N-phenyl ring highly favored inhibitory activity against α-glucosidase and α-amylase. nih.gov This suggests that a balanced electronic profile is crucial for the biological activity of this class of compounds.
For instance, the compound 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide was found to be the most active in the series, highlighting the importance of the specific substitution pattern on the N-phenyl ring. nih.gov The position of the nitro group is also critical; studies on other classes of compounds have shown that the position of the nitro group can significantly affect mutagenicity and biological activity. chalcogen.ro
Effects of N-substituent Modifications on Biological Interactions
In the study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, a variety of N-substituents were explored, including substituted phenyl rings, heterocyclic amines, and alkyl amines. The results showed that N-aryl amines generally led to better inhibitory activity compared to heterocyclic or alkyl amines. nih.gov
Specifically, the substitution pattern on the N-phenyl ring had a significant impact. For example, a methyl group at the meta position of the N-phenyl ring increased inhibitory activity compared to ortho or para substitution. nih.gov Furthermore, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the N-phenyl ring resulted in the most potent compound in the series. nih.gov This highlights the intricate interplay of steric and electronic effects of the N-substituents in determining the biological interactions of these benzamide derivatives.
| N-Substituent Modification | Observed Effect on Biological Activity (in a related series) | Reference |
| Aryl amines | Generally higher activity compared to heterocyclic or alkyl amines | nih.gov |
| Methyl group at meta position of N-phenyl ring | Increased inhibitory activity compared to ortho or para substitution | nih.gov |
| Combination of electron-donating and electron-withdrawing groups on N-phenyl ring | Highly favored inhibitory activity | nih.gov |
| Heterocyclic amines | Reduced inhibitory activity compared to aryl amines | nih.gov |
| n-Propyl and n-butyl amines | Diminished activity | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding the design of more effective analogs.
For benzamide derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities. These models typically use a range of descriptors, including topological, electronic, and steric parameters, to capture the essential features of the molecules.
A typical QSAR workflow involves:
Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov
For a series of 3-nitro-2,4,6-trihydroxybenzamide derivatives, a QSAR analysis revealed that the presence of hydroxy and nitro groups, as expressed by specific molecular descriptors, was the most relevant property determining their photosynthetic inhibitory efficiency. nih.gov Such insights are invaluable for guiding the design of new derivatives with enhanced activity.
Fragment-Based Ligand Design Approaches for Analog Development
Fragment-based ligand design (FBLD) has emerged as a powerful strategy in drug discovery. This approach involves identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. These initial "hits" are then optimized and grown or linked together to create more potent and selective lead compounds.
The FBLD process typically involves:
Fragment Library Screening: A library of small molecules is screened for binding to the target protein using sensitive biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Hit Identification and Validation: Fragments that bind to the target are identified and their binding mode is characterized.
Fragment Elaboration: The identified fragments are then chemically modified to improve their affinity and other drug-like properties. This can be achieved through "fragment growing," where chemical moieties are added to the fragment to make additional interactions with the target, or "fragment linking," where two or more fragments that bind to adjacent sites are connected.
For developing analogs of this compound, an FBLD approach could involve breaking down the molecule into its constituent fragments: the 4-chloro-3-nitrobenzoyl group, the amide linker, and the 2-chlorophenyl group. These or similar fragments could be screened against a target of interest. Once a binding fragment is identified, its structure can be elaborated upon, using the original molecule as a guide, to design novel analogs with improved biological activity. This approach allows for a more efficient exploration of the chemical space around the benzamide scaffold and can lead to the discovery of novel and potent drug candidates.
De Novo Ligand Design and Optimization Strategies
De novo ligand design represents a computational approach to constructing novel molecular structures with the potential to bind to a specific biological target. This process is particularly valuable when seeking to optimize a lead compound, such as this compound, by exploring a vast chemical space to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. The design strategies are fundamentally guided by the structure-activity relationship (SAR) data of the lead compound and its analogs, aiming to introduce favorable interactions with the target protein while minimizing disadvantageous characteristics.
Optimization strategies for derivatives of this compound would logically focus on systematic modifications of its core components: the 4-chloro-3-nitrobenzamide (B92726) core and the N-(2-chlorophenyl) moiety. Computational tools, including molecular docking and dynamic simulations, are instrumental in this process, allowing for the in silico evaluation of newly designed ligands.
A key aspect of the de novo design process involves fragment-based approaches, where the lead molecule is dissected into its constituent fragments. Each fragment can then be replaced or modified to enhance binding affinity. For instance, the 2-chlorophenyl group could be replaced with other substituted aryl or heteroaryl rings to explore different hydrophobic and electronic interactions within the binding pocket. Similarly, the nitro and chloro substituents on the benzamide ring could be repositioned or replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule and its binding characteristics.
Structure-based design strategies are also pivotal, especially when the three-dimensional structure of the biological target is known. In this scenario, novel ligands are designed to complement the shape and chemical environment of the active site. For derivatives of this compound, this would involve designing modifications that allow for specific hydrogen bonds, hydrophobic interactions, or pi-stacking with key amino acid residues of the target protein.
Research on structurally related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has provided valuable insights into the SAR of substitutions on the N-phenyl ring, which can inform de novo design strategies for this compound analogs. nih.gov Molecular docking studies of these related compounds have shown that substitutions on the N-phenyl ring significantly influence their inhibitory potential through varying hydrogen bonding, electrostatic, and hydrophobic interactions with the active site. nih.gov For example, the presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on the N-phenyl ring was found to be highly favorable for the inhibitory activity against certain enzymes. nih.gov
The following interactive table summarizes the structure-activity relationship data for a series of these related N-aryl-4-nitrobenzamide derivatives, highlighting how different substituents on the N-phenyl ring affect their inhibitory activity. This data can serve as a guide for the de novo design of novel this compound derivatives.
| Compound ID | N-Aryl Substituent (R) | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Key Interactions Noted in Docking Studies |
| 5d | 4-OCH₃ | 25.10 ± 0.98 | 3.15 ± 0.45 | Hydrogen bonding, electrostatic, and hydrophobic interactions. |
| 5e | 2-OCH₃ | 35.15 ± 1.10 | 4.10 ± 0.64 | Fewer interactions compared to the 4-OCH₃ analog, leading to decreased activity. nih.gov |
| 5i | 3-Cl | 20.10 ± 0.85 | 2.50 ± 0.72 | An additional pi-alkyl interaction compared to the 2-Cl analog, potentially contributing to better activity. nih.gov |
| 5j | 2-Cl | 28.35 ± 0.95 | 3.10 ± 0.55 | Standard hydrogen bonding, hydrophobic, and electrostatic interactions. |
| 5o | 2-CH₃, 5-NO₂ | 10.75 ± 0.52 | 0.90 ± 0.31 | The combination of electron-donating (CH₃) and electron-withdrawing (NO₂) groups was found to be the most effective. nih.gov |
While the above data pertains to a slightly different scaffold, the principles derived from the impact of N-aryl substitutions are highly relevant for the optimization of this compound. For instance, a de novo design strategy could involve introducing a methyl and a nitro group at the 2- and 5-positions of the N-phenyl ring, respectively, to mimic the most active compound in the series studied. nih.gov
Ultimately, the de novo design and optimization of this compound derivatives would involve an iterative cycle of computational design, chemical synthesis, and biological evaluation to progressively refine the molecular structure and achieve the desired therapeutic properties.
Advanced Research and Future Directions for 4 Chloro N 2 Chlorophenyl 3 Nitrobenzamide
Development of Novel Analogues with Enhanced Target Specificity and Potency
The development of novel analogues from a parent scaffold is a cornerstone of medicinal chemistry, aiming to improve a compound's interaction with its biological target, thereby enhancing its potency and specificity. For 4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide, the synthesis of new analogues would likely proceed through established methods for amide bond formation. A common and versatile method is the reaction of a substituted benzoyl chloride with a corresponding aniline (B41778) derivative. sigmaaldrich.commdpi.com In this case, modifications could be introduced to either the 4-chloro-3-nitrobenzoyl chloride precursor or the 2-chloroaniline (B154045) moiety.
The rationale for creating such analogues is multifaceted. Researchers often aim to modulate the electronic and steric properties of the molecule to optimize its binding affinity for a specific biological target. For instance, the introduction of different substituents on the phenyl rings could lead to more favorable interactions with the target protein's binding pocket. Structure-activity relationship (SAR) studies are crucial in this process, systematically evaluating how different chemical modifications impact the compound's biological activity. nih.gov
The following table outlines potential synthetic strategies for generating analogues of this compound:
| Starting Material 1 | Starting Material 2 | Potential Analogue |
| 4-chloro-3-nitrobenzoyl chloride | Substituted 2-chloroanilines | Analogues with modifications on the N-phenyl ring |
| Substituted 4-chloro-3-nitrobenzoyl chlorides | 2-chloroaniline | Analogues with modifications on the benzoyl ring |
Exploration of Multi-Target Modulators Based on the Benzamide (B126) Core
The benzamide core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. This versatility makes it an excellent starting point for the development of multi-target modulators—single molecules designed to interact with multiple targets involved in a disease pathway. This approach is gaining traction for complex multifactorial diseases. google.comnih.gov
Research into benzamide derivatives has revealed their potential as multi-target agents in therapeutic areas such as neurodegenerative diseases and inflammation. For example, some benzamide derivatives have been investigated as dual inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), both of which are key targets in Alzheimer's disease. google.com Others have been designed as dual modulators of the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH) for their anti-inflammatory potential. orientjchem.org
The structural framework of this compound could be adapted to create multi-target modulators. This would involve the strategic incorporation of pharmacophores known to interact with different targets. For instance, one of the phenyl rings could be modified to include a moiety that binds to a secondary target, while the core benzamide structure retains its affinity for the primary target.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. drugbank.compacific.edu These computational tools can significantly accelerate the process of identifying and optimizing lead compounds. For a scaffold like this compound, AI and ML can be applied in several ways:
Virtual Screening: AI-powered algorithms can screen vast virtual libraries of chemical compounds to identify molecules with a high probability of binding to a specific target. drugbank.com This can help prioritize which analogues of this compound to synthesize and test.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build QSAR models that predict the biological activity of a compound based on its chemical structure. researchgate.net These models can help researchers understand which structural features are most important for activity and guide the design of more potent analogues.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. pacific.edu These models could be trained on existing benzamide derivatives to generate novel analogues of this compound with enhanced target specificity and other desirable characteristics.
The following table illustrates the application of AI/ML in the design of benzamide derivatives:
| AI/ML Application | Description |
| Virtual High-Throughput Screening (vHTS) | In silico screening of large compound libraries to identify potential hits. |
| 3D-QSAR | Development of predictive models based on the three-dimensional structures of molecules. |
| Generative Adversarial Networks (GANs) | AI models that can generate novel molecular structures with desired properties. |
Investigative Studies on Compound Delivery and Formulation Methodologies (excluding clinical applications)
The effective delivery of a compound to its target site is a critical aspect of its potential utility. For a compound like this compound, which is likely to have poor water solubility, formulation studies are essential. mdpi.com Various techniques can be employed to enhance the solubility and dissolution rate of poorly soluble drugs, which is a crucial first step in developing a suitable formulation for non-clinical research. nih.govnih.gov
Some of the formulation strategies that could be investigated for this compound include:
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve its dissolution rate. nih.gov
Solid Dispersions: Dispersing the compound in a hydrophilic carrier can enhance its solubility. nih.gov
Inclusion Complexes: The use of cyclodextrins to form inclusion complexes can improve the aqueous solubility of hydrophobic molecules. mdpi.com
Nanoparticle Formulations: Encapsulating the compound in nanoparticles can improve its solubility and potentially alter its pharmacokinetic properties. science.gov
A patent for a brain-targeted drug delivery system utilizing benzamide analogues as mediator molecules highlights the potential for developing sophisticated delivery systems for this class of compounds. google.com
Role of this compound in Chemical Biology Probe Development
Chemical biology probes are small molecules used to study and manipulate biological systems. The development of such probes from a compound like this compound could provide valuable tools for biomedical research. The benzamide scaffold has been successfully used to create photoreactive probes for studying enzymes like histone deacetylases (HDACs). science.gov
To develop a chemical biology probe from this compound, the molecule would need to be modified to include:
A reactive group: This allows the probe to covalently bind to its target protein upon activation (e.g., by light), enabling target identification and validation.
A reporter tag: This could be a fluorescent group or a biotin (B1667282) tag, which allows for the detection and isolation of the probe-target complex.
The development of such probes would enable researchers to identify the specific cellular targets of this compound and its analogues, and to elucidate their mechanism of action at a molecular level.
Q & A
Q. What are the optimized synthetic routes for 4-chloro-N-(2-chlorophenyl)-3-nitrobenzamide, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves nitration and amide coupling. A validated method () uses 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine in dichloromethane with triethylamine as a base. Key parameters include:
- Temperature : Room temperature (25°C) minimizes side reactions.
- Solvent : Dichloromethane ensures solubility and facilitates acid scavenging.
- Purification : Short-column chromatography (neutral Al₂O₃) achieves >95% purity.
Q. Critical Factors :
- Excess triethylamine (1.2 eq.) neutralizes HCl by-products, improving yield (78–85%) .
- Slow addition of acyl chloride reduces exothermic side reactions.
Q. How can researchers validate the structural integrity of this compound?
Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR confirm aromatic proton environments and amide bond formation (e.g., δ 8.2–8.5 ppm for nitro groups) .
- X-ray Crystallography : Resolves bond lengths (e.g., C–Cl = 1.74 Å) and dihedral angles between aromatic rings ().
- Mass Spectrometry : ESI-MS ([M+H]⁺ = 340.1 m/z) confirms molecular weight .
Q. Table 1: Key Characterization Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.45 (d, J=2.1 Hz, 1H, Ar-H) | |
| X-ray Crystallography | Space group: P2₁/c, Z=4 | |
| Melting Point | 162–164°C |
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of nitro-group introduction in this compound?
Answer: Nitration occurs preferentially at the meta position due to:
- Electronic Effects : The electron-withdrawing chloro group directs nitration to the less deactivated position.
- Steric Hindrance : Ortho positions are blocked by the 2-chlorophenyl substituent .
Q. Experimental Validation :
- Computational DFT studies (e.g., B3LYP/6-31G*) show higher activation energy for para nitration (∆E = +12.3 kcal/mol vs. meta) .
- HPLC-MS traces detect <5% para-substituted by-products under optimized conditions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies in IC₅₀ values (e.g., 2.3 µM vs. 8.7 µM for kinase inhibition) may arise from:
Q. Methodological Recommendations :
Q. What strategies optimize multi-step synthesis for derivatives of this compound?
Answer: For derivatives like 4-ethoxy analogs ():
Q. Table 2: Reaction Optimization Parameters
| Step | Conditions | Yield |
|---|---|---|
| Nitro Reduction | 10% Pd-C, H₂ (1 atm), EtOH | 92% |
| Ethoxylation | K₂CO₃, DMF, 80°C, 12 h | 78% |
Q. Challenges :
- Competing elimination in polar aprotic solvents requires strict temperature control .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
Answer: Quantum chemical calculations (e.g., Gaussian 16) predict reactive sites:
- Electrostatic Potential Maps : Highlight electron-deficient C-3 (nitro adjacent) as the primary SNAr site .
- Activation Barriers : Transition state analysis (IRC) confirms lower ∆G‡ for C-3 substitution (18.5 kcal/mol vs. 24.1 kcal/mol for C-5) .
Q. Validation :
- Synthesized thioether derivatives (e.g., with HSCH₂CO₂Et) show >80% substitution at C-3 by LC-MS .
Data Contradiction Analysis
Q. Why do reported melting points vary between 158–164°C for this compound?
Answer: Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
